Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-bromo-5-(2-methoxyethoxy)benzoate

Physicochemical profiling Drug-likeness Solubility optimization

Methyl 3-bromo-5-(2-methoxyethoxy)benzoate (CAS 1948234-02-3) is a disubstituted benzoate ester with molecular formula C₁₁H₁₃BrO₄ and a molecular weight of 289.12 g·mol⁻¹. It carries a bromine at the 3-position and a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at the 5-position of the aromatic ring.

Molecular Formula C11H13BrO4
Molecular Weight 289.125
CAS No. 1948234-02-3
Cat. No. B2447985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(2-methoxyethoxy)benzoate
CAS1948234-02-3
Molecular FormulaC11H13BrO4
Molecular Weight289.125
Structural Identifiers
SMILESCOCCOC1=CC(=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C11H13BrO4/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7H,3-4H2,1-2H3
InChIKeyKHPYTEMGEPCYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-5-(2-methoxyethoxy)benzoate (CAS 1948234-02-3): Core Identity and Procurement Baseline


Methyl 3-bromo-5-(2-methoxyethoxy)benzoate (CAS 1948234-02-3) is a disubstituted benzoate ester with molecular formula C₁₁H₁₃BrO₄ and a molecular weight of 289.12 g·mol⁻¹ [1]. It carries a bromine at the 3-position and a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at the 5-position of the aromatic ring. The compound is classified as a versatile small-molecule scaffold for organic synthesis and is routinely supplied at a minimum purity of 95% (HPLC) by multiple vendors . Its structural features position it as a bifunctional building block: the aryl bromide serves as a handle for palladium-catalysed cross-coupling (e.g. Suzuki–Miyaura), while the methoxyethoxy side-chain introduces polarity and conformational flexibility distinct from simpler alkoxy-substituted analogs.

Why Methyl 3-bromo-5-(2-methoxyethoxy)benzoate Cannot Be Interchanged with Closest Analogs


The presence of the 2-methoxyethoxy chain at the 5-position fundamentally alters the physicochemical profile of the benzoate scaffold relative to its simpler methoxy and ethoxy counterparts. This modification changes the lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond acceptor count, all of which directly affect solubility, membrane permeability, and downstream reactivity [1]. In synthetic applications, the electron-donating character and steric bulk of the methoxyethoxy group can modulate the electronic environment of the aryl bromide, potentially altering the rate and selectivity of cross-coupling reactions [2]. Consequently, a researcher cannot simply substitute methyl 3-bromo-5-methoxybenzoate (CAS 56709-70-7) or methyl 3-bromo-5-ethoxybenzoate into a synthetic route and expect the same outcome—differences in solubility, reaction kinetics, or biological target engagement must be anticipated.

Quantitative Differentiation Evidence for Methyl 3-bromo-5-(2-methoxyethoxy)benzoate


Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Versus the 5-Methoxy Analog

Methyl 3-bromo-5-(2-methoxyethoxy)benzoate exhibits a Topological Polar Surface Area (TPSA) of 44.8 Ų and a Hydrogen Bond Acceptor (HBA) count of 4, compared to a TPSA of 35.5 Ų and an HBA count of 3 for methyl 3-bromo-5-methoxybenzoate (CAS 56709-70-7) [1][2]. The additional ether oxygen in the methoxyethoxy chain increases both the polar surface area and the number of hydrogen-bond acceptor sites, which are computationally associated with improved aqueous solubility and altered passive membrane permeability [3].

Physicochemical profiling Drug-likeness Solubility optimization

Reduced Lipophilicity (XLogP3) Relative to the 5-Ethoxy Analog

The XLogP3-AA value of methyl 3-bromo-5-(2-methoxyethoxy)benzoate is 2.3, reflecting the polarity contribution of the additional ether oxygen in the side chain [1]. In contrast, methyl 3-bromo-5-ethoxybenzoate (a plausible close analog) is predicted to have a higher XLogP (approximately 2.8–3.0, based on the 5-methoxy analog's logP of 2.2–2.6 plus the standard methylene increment of ~0.5 per –CH₂– unit) . The difference of approximately 0.5–0.7 log units corresponds to a roughly 3- to 5-fold lower octanol–water partition coefficient for the target compound.

Lipophilicity ADME prediction Lead optimization

Dual-Functional Synthetic Utility as an Aryl Bromide Handle and a Polyether-Tethered Intermediate for Bioactive Conjugate Synthesis

The compound combines a synthetically versatile aryl bromide (suitable for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings) with a methoxyethoxy chain that mimics the solubilizing side-chains found in clinically approved EGFR inhibitors such as erlotinib, which contains two 2-methoxyethoxy groups at the 6- and 7-positions of the quinazoline core [1]. Methyl 3-bromo-5-methoxybenzoate lacks this polyether functionality and therefore cannot serve as a direct building block for analogs that require both a cross-coupling handle and a pre-installed solubility-enhancing polyether chain [2]. While no direct head-to-head coupling-efficiency data were located, the structural similarity to erlotinib's solubilizing motifs is a class-level inference supporting its use in kinase inhibitor analog synthesis.

Cross-coupling Fragment-based drug discovery Erlotinib-like scaffolds

High-Value Application Scenarios for Methyl 3-bromo-5-(2-methoxyethoxy)benzoate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Analogs with Optimized Solubility

The compound's TPSA of 44.8 Ų and XLogP3 of 2.3 predict moderate aqueous solubility and are aligned with the physicochemical profile sought in lead-like or fragment-like libraries for kinase targets [1]. The pre-installed methoxyethoxy chain can be directly incorporated into analogs of erlotinib or gefitinib, where such polyether motifs are known to enhance solubility and oral bioavailability [2]. This eliminates the need for late-stage alkylation with 2-bromoethyl methyl ether, simplifying the synthetic route.

Organic Synthesis: Regioselective Cross-Coupling Building Block

The aryl bromide at the 3-position enables palladium-catalyzed C–C bond formation (Suzuki, Negishi, Sonogashira), while the electron-donating 5-methoxyethoxy group can influence the electronic character of the ring, potentially altering coupling rates and regioselectivity relative to the 5-methoxy analog [1]. This dual functionality supports convergent synthesis strategies in which the methoxyethoxy chain is introduced early and carried through multiple synthetic steps.

Fragment-Based Drug Discovery (FBDD): Incorporating Solubilizing Motifs at the Fragment Stage

FBDD campaigns increasingly prioritize fragments with favorable physicochemical properties—specifically, TPSA > 40 Ų and XLogP < 3 [1]. This compound's TPSA of 44.8 Ų and XLogP3 of 2.3 place it within these preferred ranges, while also offering a synthetic handle (Br) for fragment elaboration. This dual advantage reduces the need to re-optimize solubility after fragment growth, a common bottleneck in fragment-to-lead programs [2].

Quote Request

Request a Quote for Methyl 3-bromo-5-(2-methoxyethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.